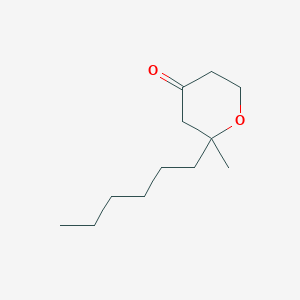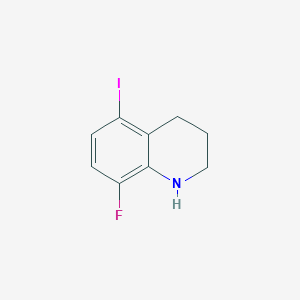
5-(2-Fluoro-5-methylphenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-5-methylphenyl)pentanoic acid is an organic compound that features a pentanoic acid chain attached to a fluorinated methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Fluoro-5-methylphenyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: N-bromosuccinimide (NBS) for bromination, various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various oxidized forms of the original molecule.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-5-methylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-AB-PINACA: A synthetic cannabinoid with a similar fluorinated pentyl chain.
5F-PB-22: Another synthetic cannabinoid with a fluorinated pentyl chain and a quinoline substructure
Uniqueness
5-(2-Fluoro-5-methylphenyl)pentanoic acid is unique due to its specific structural features, such as the fluorinated methylphenyl group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
5-(2-fluoro-5-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-9-6-7-11(13)10(8-9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
VSMIQDHJFMLUEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


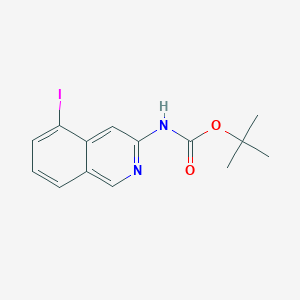


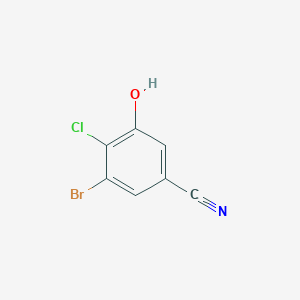

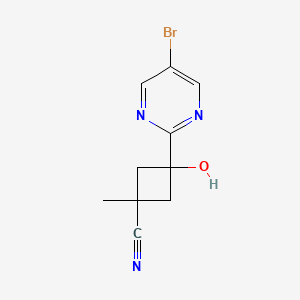
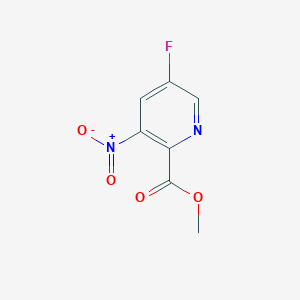

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B13664293.png)
![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)
